tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate
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Overview
Description
tert-Butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate: is a compound that features a tert-butyl group, an amino group, and a tert-butyldimethylsilyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate typically involves the protection of functional groups and the formation of ester bonds.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the ester bond or the amino group.
Substitution: The tert-butyldimethylsilyl ether can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules and the protection of functional groups .
Biology: In biological research, it can be used to study enzyme mechanisms and protein interactions due to its unique structural features .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can protect reactive sites, allowing for selective reactions at other functional groups. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
- tert-Butyldimethylsilyloxyacetaldehyde
- tert-Butyldimethylsilyloxyethanol
- tert-Butyl (chloro)diphenylsilane
Uniqueness: tert-Butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate is unique due to the combination of its tert-butyl, amino, and tert-butyldimethylsilyl groups. This combination provides distinct reactivity patterns and protection strategies that are not commonly found in other compounds .
Properties
CAS No. |
149967-10-2 |
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Molecular Formula |
C14H31NO3Si |
Molecular Weight |
289.49 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoate |
InChI |
InChI=1S/C14H31NO3Si/c1-13(2,3)18-12(16)11(15)9-10-17-19(7,8)14(4,5)6/h11H,9-10,15H2,1-8H3/t11-/m1/s1 |
InChI Key |
WEPRSEQVEZRJJI-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCO[Si](C)(C)C(C)(C)C)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO[Si](C)(C)C(C)(C)C)N |
Origin of Product |
United States |
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